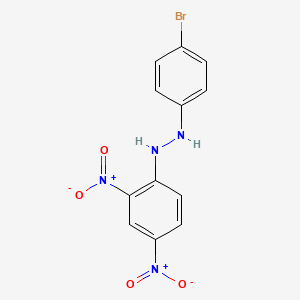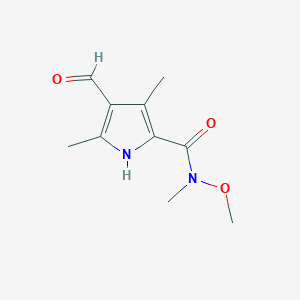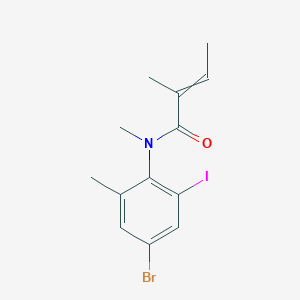![molecular formula C18H21NO B14195884 1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde CAS No. 922528-50-5](/img/structure/B14195884.png)
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde typically involves the condensation of 1,2,3,4-tetrahydrobenzo[h]quinolin-4-one with aromatic aldehydes in an alkaline medium . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1-butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde include other quinoline derivatives such as:
- 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one
- 3-substituted benzo[g]quinolin-4-ones
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922528-50-5 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
1-butyl-3,4-dihydro-2H-benzo[h]quinoline-6-carbaldehyde |
InChI |
InChI=1S/C18H21NO/c1-2-3-10-19-11-6-7-14-12-15(13-20)16-8-4-5-9-17(16)18(14)19/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
YTKDOJPXRCGMTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC2=C1C3=CC=CC=C3C(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)


![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)





